molecular formula C21H30O2 B1679170 Progesterone CAS No. 57-83-0

Progesterone

Cat. No.: B1679170
CAS No.: 57-83-0
M. Wt: 314.5 g/mol
InChI Key: RJKFOVLPORLFTN-LEKSSAKUSA-N
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Mechanism of Action

Target of Action

This compound is a key physiological component of the menstrual cycle, reproduction, and steroid hormone biosynthesis . The major target organ of this compound is the reproductive system . It plays a crucial role in the uterus and ovary, facilitating the release of mature oocytes, implantation, and maintenance of pregnancy by promoting uterine growth and suppressing myometrial contractility . It also influences the mammary gland, brain, and bone .

Mode of Action

This compound is a progestogen, or an agonist of the nuclear this compound receptors (PRs), including PR-A, PR-B, and PR-C . It also acts as an agonist of the membrane this compound receptors (mPRs), including mPRα, mPRβ, mPRγ, mPRδ, and mPRϵ . It also has antimineralocorticoid and inhibitory neurosteroid activity .

Biochemical Pathways

This compound affects several biochemical pathways. It facilitates the transition of the endometrium from a proliferative to a secretory stage, facilitates blastocyst nesting, and is essential to the maintenance of pregnancy . It also influences the central nervous system and immune system . This compound can inhibit the expression of matrix metalloproteinases, thus reducing the capacity of endometrial cells to degrade the extracellular matrix and weaken their invasion and migration ability .

Pharmacokinetics

This compound can be taken by various routes, including oral, sublingual, transdermal, vaginal, rectal, intramuscular injection, subcutaneous injection, and intrauterine . Its bioavailability varies depending on the route of administration, with oral bioavailability being less than 2.4% . This compound is primarily metabolized in the liver by enzymes such as 5α- and 5β-reductase and 3α-hydroxysteroid dehydrogenase . The elimination half-life varies depending on the route of administration, ranging from 3-90 minutes for intravenous injection to 30-40 hours for transdermal administration .

Result of Action

This compound’s primary action is to maintain pregnancy . It facilitates the LH surge, transforms the endometrium from a proliferative to a secretory state, and, together with estradiol, maintains endometrial integrity . It also prepares the body for pregnancy by stimulating glandular development and the development of new blood vessels . If the egg isn’t fertilized, the corpus luteum breaks down, leading to a drop in this compound levels .

Action Environment

This compound produced in the gonads is carried mostly in the blood to exert its biological function . Environmental factors such as the presence of other hormones, the health of the reproductive system, and the overall health of the individual can influence the action, efficacy, and stability of this compound .

Safety and Hazards

Progesterone may cause side effects such as headache, changes in heart rate, coughing, depression, fatigue, menstrual changes, confusion, difficulty breathing, vision changes, vertigo, and low blood pressure . It may also cause symptoms of an allergic reaction, such as skin rash or itchy skin, tightness in the chest, tingling in the mouth or throat, trouble breathing, and swelling in the hands or face .

Future Directions

There are ongoing studies on the role of progesterone in various conditions such as endometrial cancer, endometriosis, uterine fibroids, and breast cancer . The future research directions include understanding the diverse effects of this compound across human tissues and diseases .

Biochemical Analysis

Biochemical Properties

Progesterone is a 21-carbon steroid hormone with a chemical formula of C21H30O2. It is synthesized from cholesterol through a series of enzymatic reactions. This compound interacts with various enzymes, proteins, and other biomolecules in the body. For instance, it binds to nuclear this compound receptors (nPR) and membrane this compound receptors (mPRs), which play a significant role in regulating female reproduction . Additionally, this compound is metabolized by enzymes such as CYP2C19, CYP3A4, and CYP2C9 in the liver .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In the reproductive system, this compound prepares the endometrium for implantation and maintains the uterine lining during pregnancy . It also affects breast tissue by promoting the growth of milk-producing glands . In males, this compound is involved in the production of testosterone and other adrenal hormones .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to this compound receptors, which are nuclear transcription factors. Upon binding, these receptors undergo a conformational change that allows them to interact with specific DNA sequences called this compound response elements (PREs). This interaction regulates the transcription of target genes involved in reproductive processes . This compound also interacts with membrane-bound receptors, influencing non-genomic signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism . In vitro and in vivo studies have demonstrated that this compound can maintain its biological activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of this compound can support normal reproductive functions, while higher doses may lead to adverse effects. For example, high doses of this compound have been shown to cause atrophy of endocrine target organs such as the gonads and uterus in animal studies . Additionally, dose-dependent effects on brain edema and lesion volume have been observed in models of traumatic brain injury .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from cholesterol and can be converted into other steroid hormones, including cortisol and aldosterone. The primary metabolic pathways for this compound involve enzymes such as 5α-reductase, 3α-hydroxysteroid dehydrogenase, and 20α-hydroxysteroid dehydrogenase . These pathways play a crucial role in regulating the levels of this compound and its metabolites in the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It binds to transport proteins such as albumin and corticosteroid-binding globulin (CBG) in the bloodstream . Within cells, this compound can interact with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . This distribution is essential for this compound to exert its physiological effects.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It primarily localizes to the nucleus, where it binds to nuclear this compound receptors and regulates gene transcription . Additionally, this compound can be found in the cytoplasm, where it interacts with membrane-bound receptors and influences non-genomic signaling pathways . The localization of this compound is regulated by nuclear localization signals and other targeting mechanisms .

Properties

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
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InChI

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1
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InChI Key

RJKFOVLPORLFTN-LEKSSAKUSA-N
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Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
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Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
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Molecular Formula

C21H30O2
Record name PROGESTERONE
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DSSTOX Substance ID

DTXSID3022370
Record name Progesterone
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Molecular Weight

314.5 g/mol
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Physical Description

Progesterone is a white powder. Melting point 121 °C. Stable in air. Insoluble in water. A female sex hormone. Low toxicity., Solid, White odorless crystals or powder.
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Boiling Point

394.13°C (rough estimate)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), <0.1 g/100 mL at 19 ºC, Sol in alcohol, acetone, dioxane /beta-Progesterone/, Soluble in alcohol, acetone, dioxane, concentrated sulfuric acid; sparingly soluble in vegetable oils, In double-distilled water, 9.12 mg/L, In water, 8.81 mg/L at 25 °C, 0.00881 mg/mL at 25 °C
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Density

1.171 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.166 g/cu cm at 23 °C, 1.171
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Mechanism of Action

Progesterone binds and activates its nuclear receptor, _PR_, which plays an important part in the signaling of stimuli that maintain the endometrium during its preparation for pregnancy. Progesterone receptor (PR) is a member of the nuclear/steroid hormone receptor (SHR) family of ligand-dependent transcription factors that is expressed primarily in female reproductive tissue as well as the central nervous system. As a result of its binding its associated steroid hormone, progesterone, the progesterone receptor (PR) modulates the expression of genes that regulate the development, differentiation, and proliferation of target tissues. In humans, PR is found to be highly expressed in the stromal (connective tissue) cells during the secretory phase and during pregnancy. Progesterone may prevent pregnancy by changing the consistency of cervical mucus to be unfavorable for sperm penetration, and by inhibiting follicle-stimulating hormone (FSH), which normally causes ovulation. With perfect use, the first-year failure rate for progestin-only oral contraceptives is approximately 0.5%. The typical failure rate, however, is estimated to be approximately 5%, due to late or missed pills., Progesterone is a progestinic hormone secreted mainly from the corpus luteum of the ovary during the latter half of the menstrual cycle. Progesterone is formed from steroid precursors in the ovary, testis, adrenal cortex, and placenta. Luteinizing hormone (LH) stimulates the synthesis and secretion of progesterone from the corpus luteum. Progesterone is necessary for nidation (implantation) of the ovum and for maintenance of pregnancy. Although the hormone is secreted mainly during the luteal phase of the menstrual cycle, small amounts of progesterone are also secreted during the follicular phase. High concentrations of the hormone are secreted during the latter part of pregnancy. Amounts comparable to those secreted in women during the follicular phase have been shown to be secreted in males., Progesterone shares the pharmacologic actions of the progestins. In women with adequate endogenous estrogen, progesterone transforms a proliferative endometrium into a secretory one. The abrupt decline in the secretion of progesterone at the end of the menstrual cycle is principally responsible for the onset of menstruation. Progesterone also stimulates the growth of mammary alveolar tissue and relaxes uterine smooth muscle. Progesterone has minimal estrogenic and androgenic activity., Progesterone released during the luteal phase of the cycle decreases estrogen driven endometrial proliferation and leads to the development of a secretory endometrium ... . The abrupt decline in the release of progesterone from the corpus luteum at the end of the cycle is the main determinant of the onset of menstruation. If the duration of the luteal phase is artificially lengthened, either by sustaining luteal function or by treatment with progesterone, decidual changes in the endometrial stroma similar to those seen in early pregnancy can be induced. Under normal circumstances, estrogen antecedes and accompanies progesterone in its action upon the endometrium and is essential to the development of the normal menstrual pattern., Progesterone also increases the ventilatory response of the respiratory centers to carbon dioxide and leads to reduced arterial and alveolar PC02 in the luteal phase of the menstrual cycle and during pregnancy. Progesterone also may have depressant and hypnotic actions in the CNS, which may account for reports of drowsiness after hormone administration., For more Mechanism of Action (Complete) data for PROGESTERONE (12 total), please visit the HSDB record page.
Record name Progesterone
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Impurities

Reported impurities include: 21-(cyclohex-1-enyl)pregn-4-ene-3,20-dione, 21-(cyclohexylidene) pregn-4-ene-3,20-dione, (20R)-20-hydroxypregn-4-en-3-one, (20S)-20-hydroxypregn-4-en-3-one, (20R)-3-oxopregn-4-en-20-yl acetate, (20S)-3-oxopregn-4-en-20-yl acetate and pregna-4,14-diene-3,20-dione.
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Color/Form

Prisms, White crystalline powder, Exists in two crystalline forms

CAS No.

57-83-0
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Melting Point

250 to 252 °F (NTP, 1992), 128-132, 129 °C, 121 °C, 250-252 °F
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Retrosynthesis Analysis

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Reactant of Route 5
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